

6-Amino-3-chloropyridazine: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: 6-Amino-3-chloropyridazine

Cat. No.: B020888

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For the attention of: Researchers, scientists, and drug development professionals.

This in-depth technical guide serves as a comprehensive resource on **6-Amino-3-chloropyridazine**, a pivotal heterocyclic building block in modern medicinal chemistry and materials science. This document provides a thorough overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutic agents.

Core Compound Properties

6-Amino-3-chloropyridazine, with the CAS number 5469-69-2, is a pyridazine derivative recognized for its utility as a versatile intermediate in organic synthesis.^{[1][2]} Its structure, featuring both a nucleophilic amino group and a reactive chlorine atom, makes it an invaluable scaffold for creating diverse molecular architectures.^[3]

Physicochemical and Spectroscopic Data

The fundamental properties of **6-Amino-3-chloropyridazine** are summarized in the tables below, providing a ready reference for researchers.

Property	Value	Reference(s)
Molecular Formula	C ₄ H ₄ ClN ₃	[4][5]
Molecular Weight	129.55 g/mol	[4][5]
Appearance	Light brown to brown solid	[5]
Melting Point	210 °C	[5]
Boiling Point (Predicted)	363.2 ± 22.0 °C	[5]
Density (Predicted)	1.437 ± 0.06 g/cm ³	[5]
pKa (Predicted)	4.06 ± 0.10	[5]
Solubility	DMSO (Slightly), Methanol (Slightly, Heated)	[5]

Table 1: Physicochemical Properties of **6-Amino-3-chloropyridazine**.

Spectrum Type	Peak Assignments	Reference(s)
¹ H NMR (CD ₃ OD, 400 MHz)	δ 7.34 (d, J = 9.2 Hz, 1H), δ 6.95 (d, J = 9.6 Hz, 1H)	[6]
¹³ C NMR (CD ₃ OD, 100 MHz)	δ 161.5, 147.1, 131.1, 119.8	[6]
FTIR (KBr wafer)	Key stretches can be found on SpectraBase	[4][7]
Mass Spectrum (GC-MS)	Molecular Ion Peak (M ⁺) at m/z ≈ 129	[7][8]

Table 2: Spectroscopic Data for **6-Amino-3-chloropyridazine**.

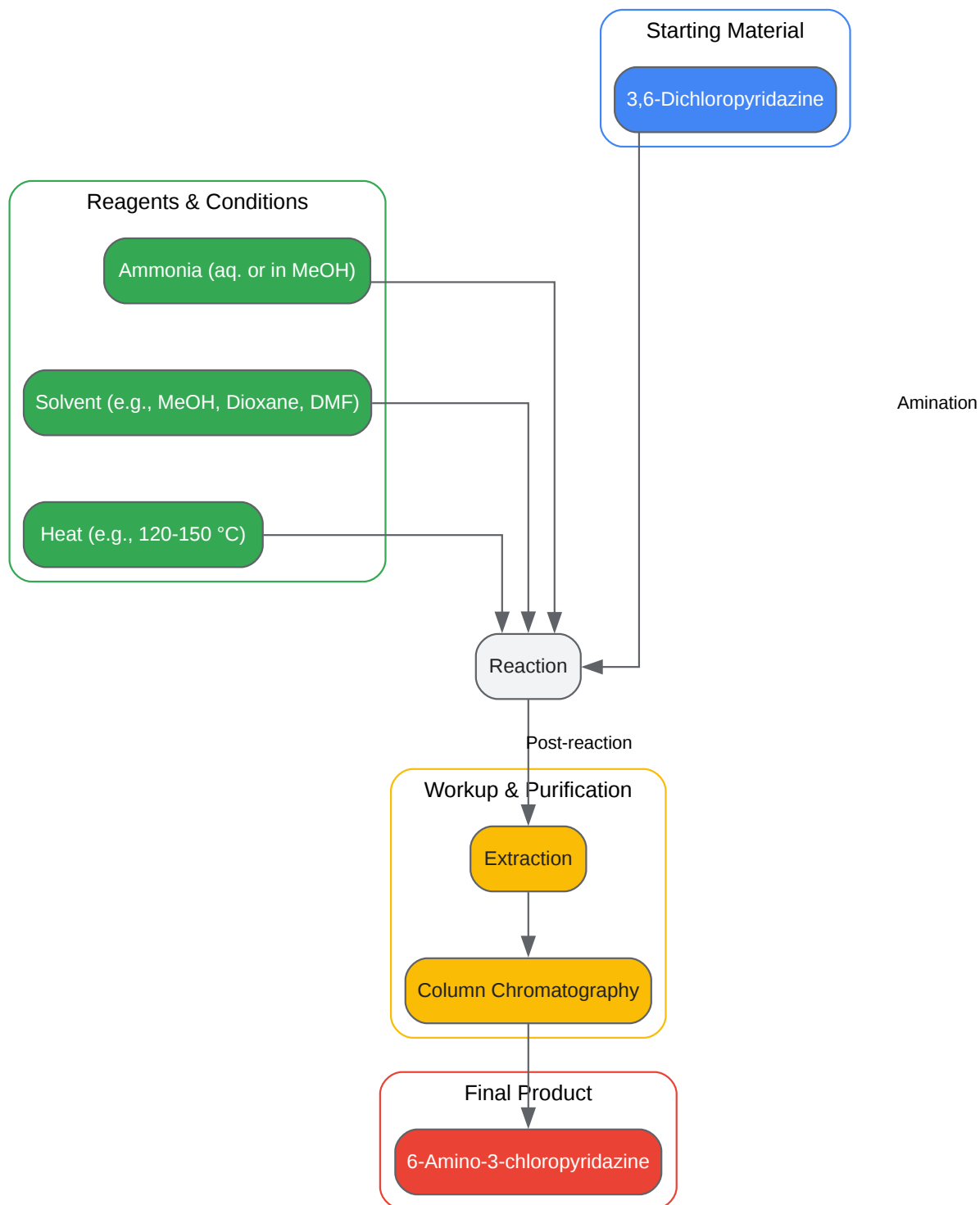
Synthesis and Reactivity

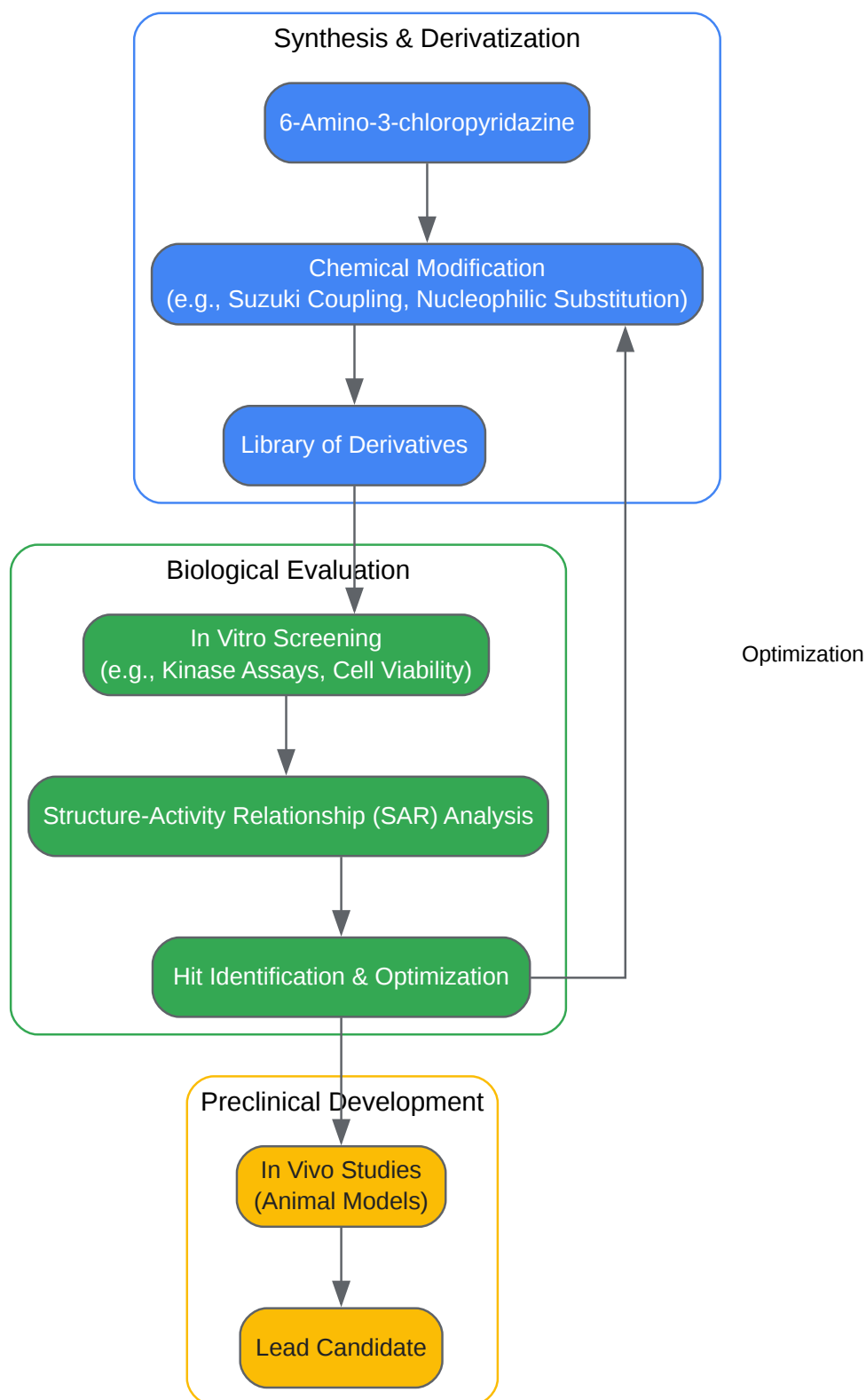
The primary synthetic route to **6-Amino-3-chloropyridazine** involves the nucleophilic substitution of a chlorine atom in 3,6-dichloropyridazine with an amino group.[2][5] This transformation is typically achieved by reaction with ammonia in a suitable solvent.[2][9] The

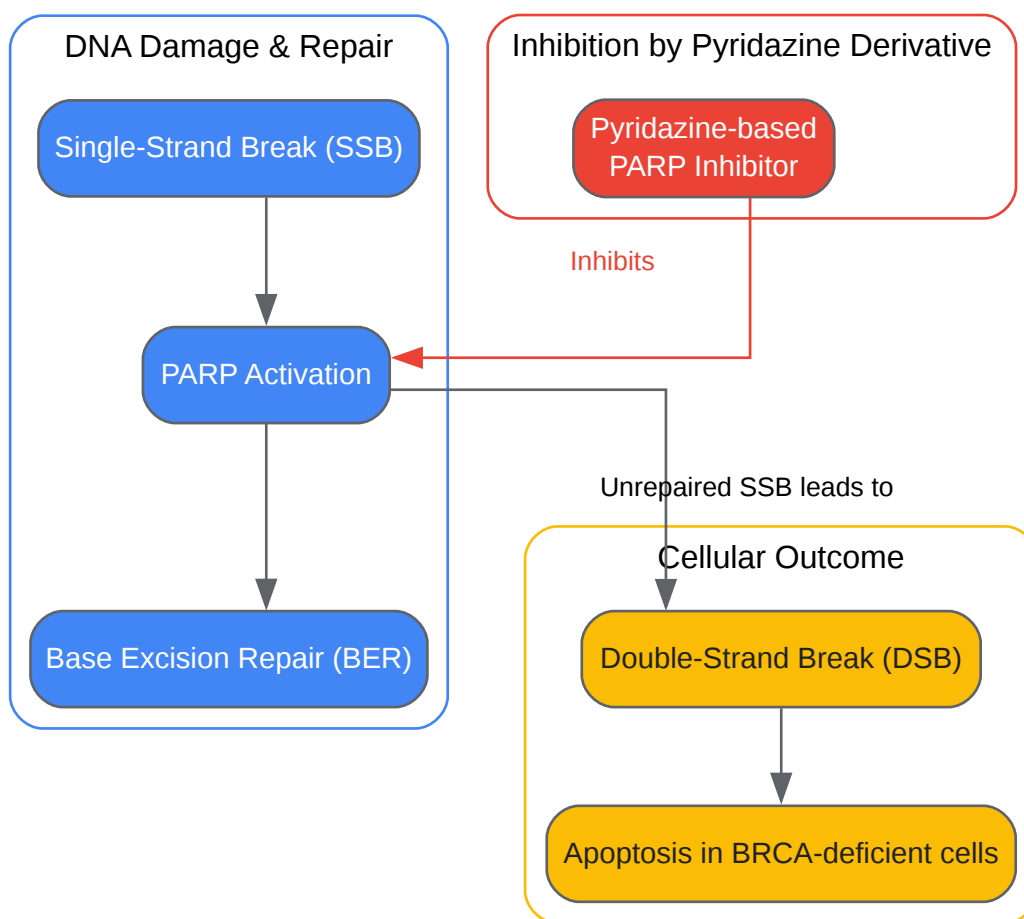
presence of both an amino group and a chlorine atom on the pyridazine ring allows for a wide range of subsequent chemical modifications, including nucleophilic aromatic substitution and cross-coupling reactions.[3]

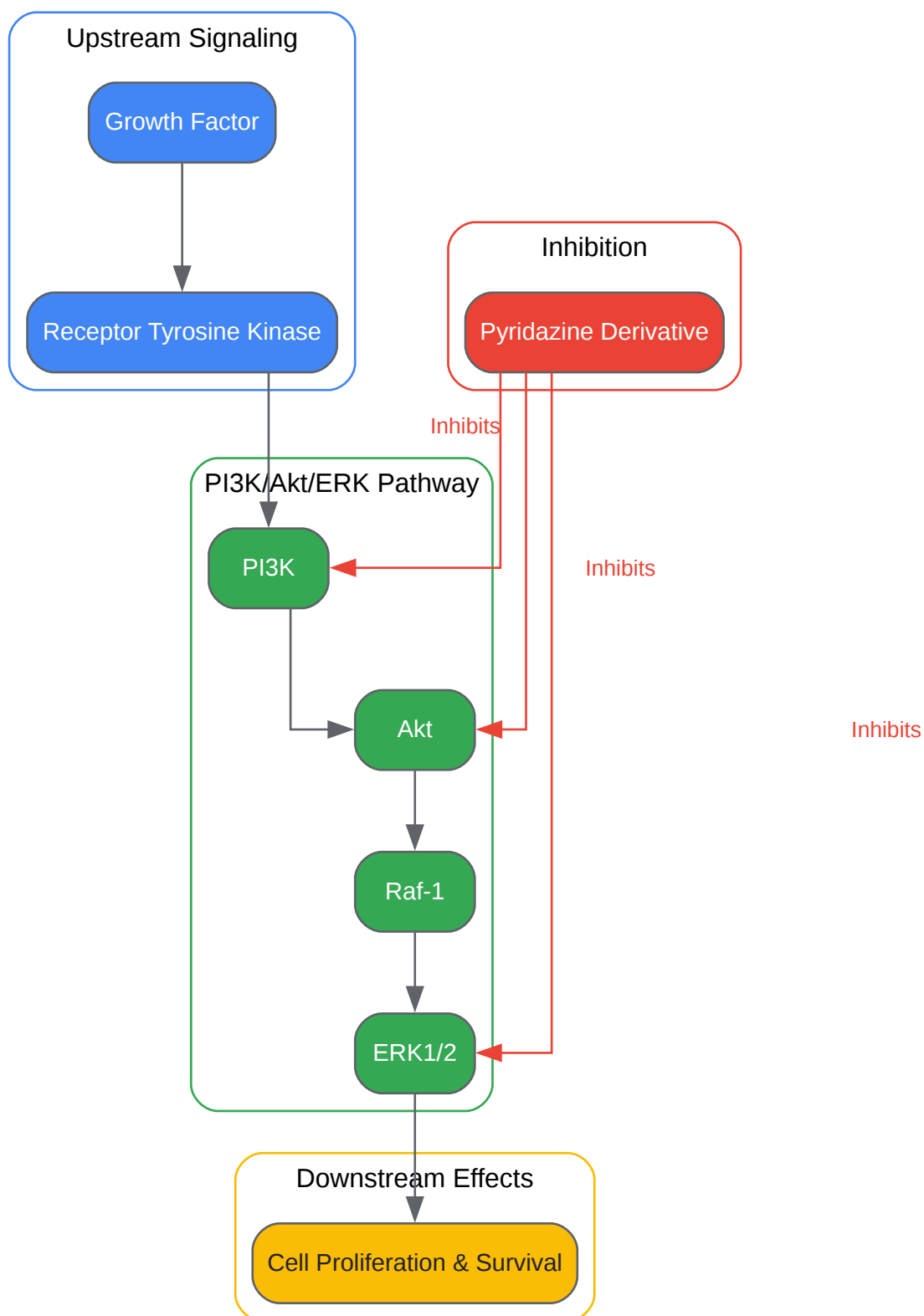
General Synthesis Workflow

The synthesis of **6-Amino-3-chloropyridazine** from 3,6-dichloropyridazine can be represented by the following workflow.









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